
22-Dehydro 25-Hydroxy Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Dehydro 25-Hydroxy Cholesterol is a derivative of cholesterol, specifically an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including cholesterol metabolism, immune response, and cellular signaling . This compound is particularly interesting due to its involvement in multiple physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 22-Dehydro 25-Hydroxy Cholesterol typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of microbial transformation, where phytosterols are used as raw materials . Another method involves the use of specific reagents such as trifluoroacetone peroxide or chromium trioxide/acetic anhydride to oxidize cholesterol .
Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial transformation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 22-Dehydro 25-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as cholesterol 25-hydroxylase, leading to the formation of other oxysterols.
Reduction: Involves the conversion of the compound back to its parent cholesterol under specific conditions.
Substitution: Reactions where functional groups are replaced by others, often used in synthetic chemistry to create derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Trifluoroacetone peroxide, chromium trioxide/acetic anhydride.
Reducing Agents: Various hydrogen donors under catalytic conditions.
Solvents: Organic solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products Formed:
7α,25-Dihydroxycholesterol: Formed through further oxidation.
Cholesterol Derivatives: Various derivatives formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
22-Dehydro 25-Hydroxy Cholesterol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 22-Dehydro 25-Hydroxy Cholesterol involves its interaction with various molecular targets:
Transcriptional Factors: Such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol homeostasis.
G Protein-Coupled Receptors: Such as GPR183, involved in immune response.
Ion Channels: Including NMDA receptors, which play a role in neuronal signaling.
These interactions lead to the modulation of cholesterol synthesis, transport, and storage, as well as influencing inflammatory responses and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
25-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and immune response.
7-Dehydrocholesterol: A precursor to vitamin D3, involved in similar metabolic pathways.
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate: A derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research in various fields .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h6-8,18,20-24,28-29H,9-17H2,1-5H3/b7-6+/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
RXNXZBKSKJZKNN-LNKGLPRASA-N |
Isomerische SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



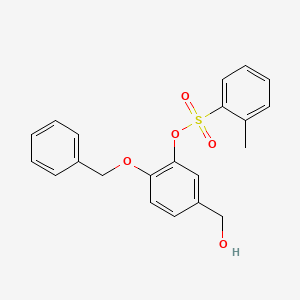

![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

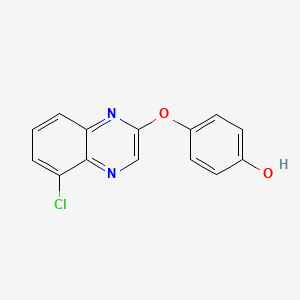
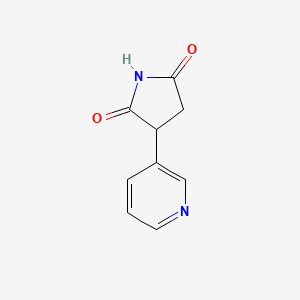
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
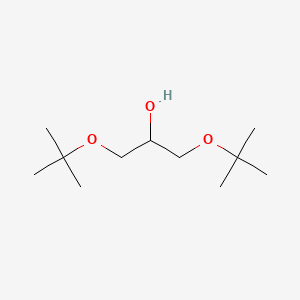
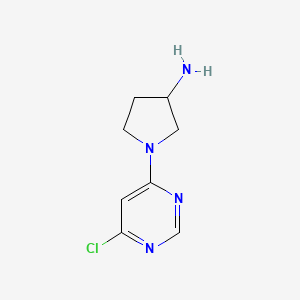
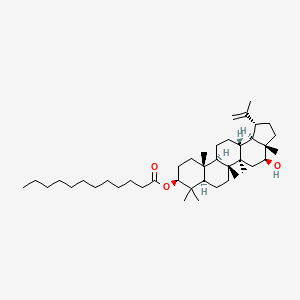
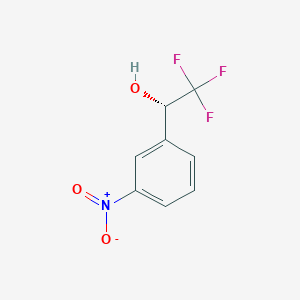
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

